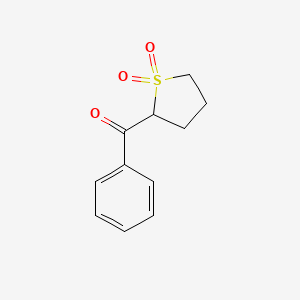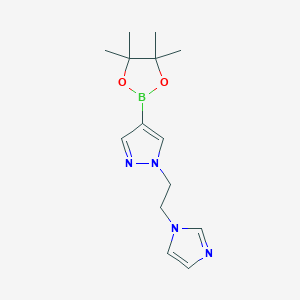![molecular formula C16H18N8O2S B13995392 n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine CAS No. 17051-80-8](/img/structure/B13995392.png)
n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-aminophenyl)sulfonylphenylamine with formaldehyde and 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
科学的研究の応用
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. These interactions often involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in biological pathways and cellular responses.
類似化合物との比較
Similar Compounds
N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine: shares similarities with other triazine derivatives such as melamine and cyanuric acid.
Melamine: Known for its use in the production of plastics and resins.
Cyanuric Acid: Commonly used in swimming pool water treatment.
Uniqueness
What sets N4-[[[4-(4-aminophenyl)sulfonylphenyl]amino]methyl]-1,3,5-triazine-2,4,6-triamine apart is its specific functional groups that confer unique reactivity and interaction capabilities, making it valuable for specialized applications in scientific research and industry.
特性
CAS番号 |
17051-80-8 |
|---|---|
分子式 |
C16H18N8O2S |
分子量 |
386.4 g/mol |
IUPAC名 |
2-N-[[4-(4-aminophenyl)sulfonylanilino]methyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C16H18N8O2S/c17-10-1-5-12(6-2-10)27(25,26)13-7-3-11(4-8-13)20-9-21-16-23-14(18)22-15(19)24-16/h1-8,20H,9,17H2,(H5,18,19,21,22,23,24) |
InChIキー |
ALKZXFMOUFAICT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCNC3=NC(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)


![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)








